(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
Description
(E)-2-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 4-methoxyphenyl group and an acrylonitrile moiety bearing an o-tolylamino (2-methylphenylamino) substituent. The methoxy group on the thiazole ring and the o-tolylamino group on the acrylonitrile backbone are expected to influence electronic properties, solubility, and biological activity, distinguishing it from related compounds.
Properties
IUPAC Name |
(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-14-5-3-4-6-18(14)22-12-16(11-21)20-23-19(13-25-20)15-7-9-17(24-2)10-8-15/h3-10,12-13,22H,1-2H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHLILQRYPZENX-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Acrylonitrile Formation: The thiazole derivative is then reacted with o-toluidine and acrylonitrile under basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acrylonitrile group.
Scientific Research Applications
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
*Hypothetical data based on structural analogs.
Physical and Spectral Properties
- Melting Points: Analogs with bulkier substituents (e.g., 7j: biphenyl, 191–193°C ) exhibit higher melting points compared to those with smaller groups (e.g., 7i: 2-furyl, 138–140°C ). The o-tolylamino group in the target compound may elevate its melting point due to increased molecular rigidity.
- Infrared (IR) Spectroscopy : All analogs show characteristic CN stretching vibrations near 2200–2220 cm⁻¹ .
- NMR Data : Substituents influence chemical shifts; for example, the 4-methoxyphenyl group would introduce distinct aromatic protons (δ 6.8–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm) .
Key Research Findings
Substituent Effects : Electron-donating groups (e.g., methoxy) on the thiazole ring enhance solubility and may improve bioactivity, while electron-withdrawing groups (e.g., chloro) increase thermal stability .
Applications : Thiazole-acrylonitrile hybrids are versatile scaffolds for antimicrobial agents , chemosensors , and optoelectronic materials .
Structural Planarity : Compounds like 7d (morpholin-4-ylphenyl) exhibit near-planar conformations, favoring π-π stacking in solid-state applications .
Biological Activity
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a synthetic compound notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Structure
The compound features a thiazole ring, a methoxyphenyl group, and an o-tolylamino moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves the inhibition of specific enzymes critical for bacterial survival .
Anticancer Potential
Research has shown that thiazole derivatives can inhibit tumor growth by modulating key signaling pathways involved in cancer progression. A study highlighted that certain modifications to the thiazole structure increased potency against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with the mitochondrial pathway .
The biological activity of this compound is primarily attributed to its ability to bind with specific biological targets, such as enzymes and receptors. This binding modulates their activity, leading to various biological effects:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways.
- Receptor Interaction : It binds to receptors that regulate cell proliferation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including the target compound. Results indicated that it exhibited minimum inhibitory concentrations (MICs) against resistant strains of Mycobacterium tuberculosis, suggesting a promising therapeutic avenue for drug-resistant infections.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 1.5 | Effective |
| Control Drug | 0.5 | Highly Effective |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that the compound induced apoptosis at concentrations as low as 5 µM. The study also explored structure-activity relationships (SAR), revealing that modifications to the methoxy group significantly influenced potency.
| Modification | IC50 (µM) | Effect |
|---|---|---|
| Unmodified | 5 | Induces apoptosis |
| Methoxy Substituted | 3 | Increased potency |
Summary of Key Findings
- Antimicrobial Activity : Effective against resistant bacterial strains.
- Anticancer Properties : Induces apoptosis in various cancer cell lines.
- Mechanism Insights : Involves enzyme inhibition and receptor modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
